4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine
Description
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-6-7(8)9-4-10-11(6)3-5/h2-4H,1H3 |
InChI Key |
IKNICPXYLIDVNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)C(=NC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis Starting from Methyl Pyrrole-2-carboxylate Derivatives
A key synthetic route begins with methyl pyrrole-2-carboxylate derivatives, which undergo N-amination to introduce the essential N–N bond for triazine formation. The process involves:
N-Amination of methyl pyrrole-2-carboxylate
Using aminating agents such as chloramine (NH2Cl), the pyrrole nitrogen is aminated to form N-aminopyrrole intermediates.Formation of pyrrole-thiocarbamoyl derivatives
Treatment of the N-aminated pyrrole with benzoyl isothiocyanate yields pyrrole-thiocarbamoyl compounds.Hydrolytic cyclization and S-methylation
The thiocarbamoyl intermediate undergoes cyclization under basic conditions (e.g., 2 M NaOH), followed by methylation of the sulfur atom to give bicyclic pyrrolo-triazine intermediates.Chlorination at C-4 position
Using phosphorus oxychloride (POCl3), the reactive C-4 position is chlorinated to afford a chlorinated intermediate.Regioselective bromination at C-7 position
Bromination with N-bromosuccinimide (NBS) selectively introduces bromine at the C-7 position, yielding 7-bromo derivatives.Subsequent transformations
Further modifications can be performed to introduce the methyl group at C-6 or to finalize the pyrrolo[2,1-f]triazine core.
This route is exemplified by the synthesis of 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, a precursor to 4-bromo-6-methyl derivatives.
Multistep Synthesis via N-Amination and Cyclization
Another practical approach involves:
- Electrophilic N-amination of substituted pyrrole derivatives using reagents like O-(diphenylphosphinyl)hydroxylamine.
- Cyclization with formamidine acetate in the presence of a base such as triethylamine, which promotes triazine ring closure.
- This sequence yields substituted pyrrolo[2,1-f]triazines in high yields and allows for functional group variation, including bromine and methyl substituents at desired positions.
Synthesis via Triazinium Dicyanomethylide Intermediates
A two-step synthesis involves:
- Reaction of triazine precursors with tetracyanoethylene oxide to form triazinium dicyanomethylide intermediates.
- Subsequent cycloaddition reactions introduce substituents such as methylsulfanyl and cyano groups on the pyrrolo[2,1-f]triazine skeleton.
Although this method is more specialized, it offers a route to functionalized derivatives related to 4-bromo-6-methylpyrrolo[2,1-f]triazine.
Patent-Reported Synthesis
A patent discloses a process involving:
- Amination of ethyl pyrrole-2-carboxylate derivatives with sodium hypochlorite and ammonium salts under mild conditions (25–35 °C).
- Heating the N-aminated carboxylate intermediates with formamide and ammonium acetate at 130–140 °C under nitrogen atmosphere to induce cyclization to the triazine ring.
- This method allows for the preparation of halogenated pyrrolo[2,1-f]triazines, including 7-bromo derivatives, which can be further functionalized to the 4-bromo-6-methyl compound.
Comparative Data Table of Key Synthetic Steps
Research Discoveries and Optimization
- The regioselectivity of bromination at C-7 over other positions is crucial and achieved by controlling reaction conditions with NBS, as demonstrated in multiple studies.
- N-amination is a key step, and the choice of aminating agent affects yield and purity; chloramine and O-(diphenylphosphinyl)hydroxylamine are commonly used.
- Cyclization with formamidine acetate is efficient and high-yielding, often performed in the presence of triethylamine to facilitate ring closure.
- The patent method offers a milder and scalable route, suitable for industrial synthesis with fewer purification steps.
- Recent reviews emphasize the potential for developing novel derivatives by modifying substituents at positions 4, 6, and 7, which could enhance biological activity.
Chemical Reactions Analysis
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other biologically active molecules.
Biological Research: The compound is used in the study of various biological pathways and targets, including protein kinases and RNA polymerases.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby modulating various cellular processes . The exact pathways involved depend on the specific biological context and the nature of the target proteins .
Comparison with Similar Compounds
Key Observations:
Halogenation Effects : Bromine at position 7 (Compound 20) enhances α7 nicotinic receptor binding but increases hERG channel inhibition risk compared to chloro analogs (Compound 21) .
Methyl Substitution : Methyl groups (e.g., 6-Me in 4-Bromo-6-methylpyrrolo...) may improve metabolic stability and target affinity, as seen in dual c-Met/VEGFR-2 inhibitors .
Aryl Substituents : Bulky aryl groups at position 4 (e.g., p-tolyl in 14d) correlate with cytotoxic activity, likely due to enhanced hydrophobic interactions with kinase ATP-binding pockets .
Anticancer Activity
- Dual c-Met/VEGFR-2 Inhibitors: Derivatives with 4-heteroarylamino substituents (e.g., 4-(3-hydroxyphenylamino)) demonstrate nanomolar IC50 values against c-Met and VEGFR-2, critical targets in angiogenesis and metastasis .
- Cytotoxicity : Compound 14d (4-p-tolyl, 7-Me) inhibits HCT-116 colon cancer cells, with SAR studies suggesting that electron-withdrawing groups at position 4 enhance potency .
Kinase Inhibition
- EGFR/VEGFR-2 Selectivity: BMS-599626 and related 4-anilino derivatives show >100-fold selectivity for EGFR over other kinases, attributed to the planar pyrrolotriazine core mimicking adenine in ATP-binding sites .
- p38α MAPK Inhibition: 4-(Phenylamino) derivatives (e.g., from Hynes et al.) exhibit sub-micromolar IC50 values, with bromine improving solubility and bioavailability .
Antiviral Activity
- Remdesivir Analogs: While 4-bromo-6-methylpyrrolo...
Structural Comparisons with Other Heterocycles
Biological Activity
4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused pyrrole and triazine ring system, contributes to its diverse biological activities, particularly as a kinase inhibitor and in antiviral applications. This article delves into the biological activity of this compound, supported by data tables and research findings.
- IUPAC Name : 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.05 g/mol
- SMILES : Cc2cc1c(Br)ncnn1c2
Biological Activity Overview
Research indicates that 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine exhibits significant biological activity across various domains:
- Kinase Inhibition : The compound has shown promise in inhibiting specific kinases which are crucial in cancer progression and cell signaling pathways.
- Antiviral Properties : Preliminary studies suggest its potential efficacy against viral infections.
Kinase Inhibition Studies
The compound's ability to inhibit kinases makes it a candidate for cancer therapeutics. A study highlighted its interaction with mitogen-activated protein kinase 14 (MAPK14), suggesting a mechanism for its anticancer effects.
| Kinase Target | Inhibition Activity | Reference |
|---|---|---|
| MAPK14 | Significant | |
| Other kinases | Under investigation |
Antiviral Activity
Research has identified that compounds similar to 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine can exhibit antiviral properties. For instance, derivatives have been shown to affect viral replication mechanisms.
Case Study 1: Anticancer Activity
A study conducted on the anticancer activity of pyrrolotriazines revealed that derivatives of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine inhibited cell viability in various cancer cell lines. The MTT assay demonstrated that these compounds induced apoptosis through caspase activation.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinity of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine towards its biological targets. These studies suggest that the compound binds effectively to the active sites of several kinases.
The mechanism by which 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine exerts its biological effects involves:
- Inhibition of signaling pathways associated with cancer cell proliferation.
- Induction of apoptosis , as evidenced by increased levels of pro-apoptotic proteins and activation of caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
